2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane
Overview
Description
2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane is an organoboron compound that features a boron atom within a dioxaborinane ring structure, substituted with a 3,5-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane typically involves the reaction of 3,5-difluorophenylboronic acid with a diol under dehydrating conditions to form the dioxaborinane ring. The reaction is often carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the boron-oxygen bonds.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. The use of automated systems and precise control of reaction parameters would be essential to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane primarily undergoes reactions typical of organoboron compounds, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Boronic acids or borates.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane has several applications in scientific research:
Organic Synthesis: Used as a reagent in cross-coupling reactions to form complex organic molecules.
Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceuticals.
Material Science: Used in the development of advanced materials with specific electronic or optical properties.
Catalysis: Acts as a ligand or catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane in reactions such as the Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the final product. The boron atom in the dioxaborinane ring plays a crucial role in stabilizing the intermediate species and facilitating the transfer of the organic group to the palladium center.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the dioxaborinane ring and fluorine substituents.
3,5-Difluorophenylboronic Acid: Similar phenyl group but lacks the dioxaborinane ring.
2-(Phenyl)-1,3,2-dioxaborinane: Similar dioxaborinane ring but lacks fluorine substituents.
Uniqueness
2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane is unique due to the combination of the dioxaborinane ring and the 3,5-difluorophenyl group, which imparts specific electronic properties and reactivity. This makes it particularly useful in reactions where both the boron functionality and the electronic effects of the fluorine substituents are advantageous.
Properties
IUPAC Name |
2-(3,5-difluorophenyl)-1,3,2-dioxaborinane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF2O2/c11-8-4-7(5-9(12)6-8)10-13-2-1-3-14-10/h4-6H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMWYZCBZAQSRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC(=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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